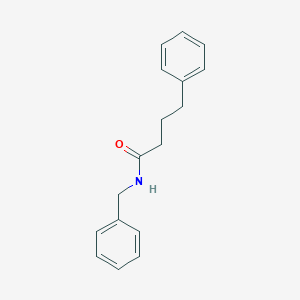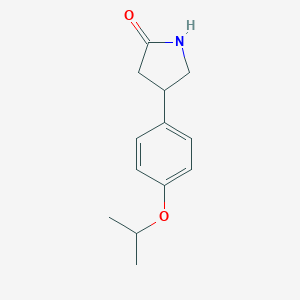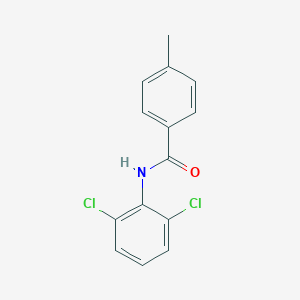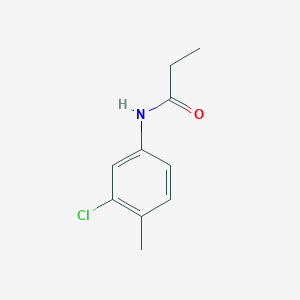
8-Methyl-2-phenylindolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methyl-2-phenylindolizine is a heterocyclic compound that has gained significant attention in the field of organic chemistry due to its unique structure and potential applications. The compound belongs to the indolizine family and is known for its therapeutic properties.
作用機序
The mechanism of action of 8-Methyl-2-phenylindolizine is not fully understood. However, it is believed that the compound exerts its therapeutic effects by interacting with specific cellular targets. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
8-Methyl-2-phenylindolizine has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and decrease the production of inflammatory cytokines. The compound has also been shown to have antimicrobial activity against several bacterial and fungal strains.
実験室実験の利点と制限
One of the advantages of using 8-Methyl-2-phenylindolizine in lab experiments is its relatively simple synthesis method. The compound can be synthesized using readily available starting materials and standard laboratory equipment. However, one limitation of using 8-Methyl-2-phenylindolizine is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several potential future directions for research on 8-Methyl-2-phenylindolizine. One area of interest is the development of new synthetic methods for the compound that can improve its yield and purity. Another area of interest is the investigation of the compound's potential as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to fully understand the mechanism of action of 8-Methyl-2-phenylindolizine and its potential therapeutic applications.
合成法
The synthesis of 8-Methyl-2-phenylindolizine involves the reaction of 2-phenylindole with methyl vinyl ketone in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder reaction and results in the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
科学的研究の応用
8-Methyl-2-phenylindolizine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antibacterial, antifungal, and anti-inflammatory activities. The compound has also been investigated for its potential use as a photosensitizer in photodynamic therapy.
特性
CAS番号 |
90456-28-3 |
|---|---|
分子式 |
C15H13N |
分子量 |
207.27 g/mol |
IUPAC名 |
8-methyl-2-phenylindolizine |
InChI |
InChI=1S/C15H13N/c1-12-6-5-9-16-11-14(10-15(12)16)13-7-3-2-4-8-13/h2-11H,1H3 |
InChIキー |
XDRRRLVGEBOGBI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN2C1=CC(=C2)C3=CC=CC=C3 |
正規SMILES |
CC1=CC=CN2C1=CC(=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



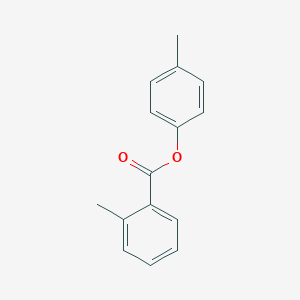

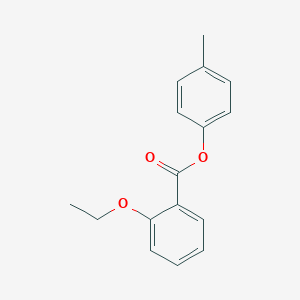
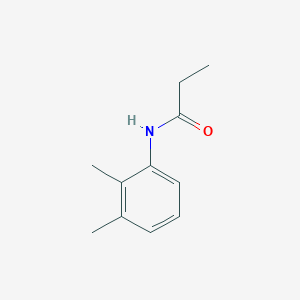

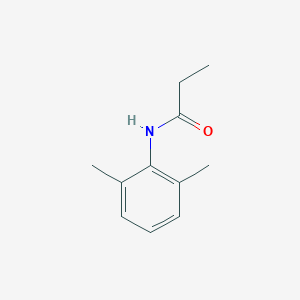

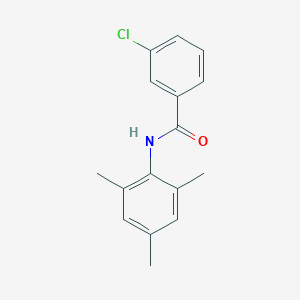
![Ethyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B185088.png)
![Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate](/img/structure/B185090.png)
